molecular formula C12H8Br2N2O2 B12841886 4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine

4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine

Cat. No.: B12841886
M. Wt: 372.01 g/mol
InChI Key: YCNFCXUXHPWOHK-UHFFFAOYSA-N
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Description

4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine: is an organic compound with the molecular formula C12H7Br2NO2 It is a derivative of biphenyl, characterized by the presence of two bromine atoms and a nitro group attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine typically involves the nitration of 4,4’-dibromobiphenyl. The process begins with the bromination of biphenyl to obtain 4,4’-dibromobiphenyl. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2’ position .

Industrial Production Methods: In an industrial setting, the production of 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 4,4’-Dibromo-2’-amino-[1,1’-biphenyl]-2-amine.

    Substitution: Various substituted biphenyl derivatives.

    Oxidation: Oxidized biphenyl compounds.

Scientific Research Applications

Chemistry: 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .

Biology and Medicine: They are investigated for their biological activities, including antimicrobial and anticancer properties .

Industry: In the industrial sector, 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine is used in the production of polymers and advanced materials. It is also employed in the development of dyes and pigments .

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 4,4’-Dibromo-2,2’-dinitrobiphenyl
  • 4,4’-Dibromo-2,3’-dinitrobiphenyl
  • 4,4’-Dibromo-1,1’-biphenyl

Uniqueness: 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the nitro group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H8Br2N2O2

Molecular Weight

372.01 g/mol

IUPAC Name

5-bromo-2-(4-bromo-2-nitrophenyl)aniline

InChI

InChI=1S/C12H8Br2N2O2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16(17)18/h1-6H,15H2

InChI Key

YCNFCXUXHPWOHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)N)C2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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